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Methoxyethylamino)piperidine

Cat. No.: B1518544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4-(2-

methoxyethylamino)piperidine-1-carboxylate, a versatile heterocyclic building block of

significant interest in medicinal chemistry and drug discovery. While direct extensive literature

on this specific molecule is limited, this document compiles essential information based on the

well-established chemistry of its structural analogs and foundational synthetic methodologies.

Introduction and Scientific Context
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate belongs to the class of N-Boc

protected piperidine derivatives. The piperidine moiety is a ubiquitous scaffold in a vast array of

pharmaceuticals and biologically active compounds due to its favorable physicochemical

properties and its ability to serve as a versatile template for introducing diverse functionalities.

The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of

masking the piperidine nitrogen, allowing for selective reactions at other positions of the

molecule.

The presence of a 2-methoxyethylamino side chain at the 4-position introduces a flexible, polar,

and hydrogen-bond-accepting/-donating group. This feature is of particular interest in drug

design for modulating properties such as solubility, cell permeability, and target engagement.
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This guide will delve into the core properties, synthesis, and potential applications of this

compound, providing a solid foundation for its utilization in research and development.

Physicochemical Properties
The precise experimental data for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is

not widely published. However, its properties can be reliably estimated based on data from

closely related analogs and computational models.

Property
Estimated
Value/Information

Source/Basis

Molecular Formula C₁₃H₂₆N₂O₃ Calculated

Molecular Weight 258.36 g/mol Calculated

Appearance

Expected to be a colorless to

pale yellow oil or a low melting

solid

Analogy to similar compounds

Solubility

Soluble in common organic

solvents such as methanol,

ethanol, dichloromethane, and

ethyl acetate. Limited solubility

in water.

General properties of N-Boc

piperidines

CAS Number
Not definitively assigned in

major databases.
Literature and database review

Note: The values presented are estimations and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols
The most logical and widely adopted synthetic route to tert-butyl 4-(2-

methoxyethylamino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-

oxopiperidine-1-carboxylate with 2-methoxyethylamine. This robust and high-yielding reaction

is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Workflow
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The synthesis proceeds in two key stages within a one-pot reaction: the formation of an imine

or enamine intermediate, followed by its in-situ reduction to the desired secondary amine.

Reaction Setup

Imine/Enamine Formation

In-situ Reduction

Workup and Purification

tert-butyl 4-oxopiperidine-1-carboxylate

Stirring at Room Temperature

2-methoxyethylamine Solvent (e.g., DCM, MeOH)

Add Reducing Agent
(e.g., NaBH(OAc)₃)

Intermediate Formation

Reaction Monitoring (TLC/LC-MS)

Aqueous Workup

Reaction Completion

Extraction

Purification (Column Chromatography)

tert-butyl 4-(2-methoxyethylamino)
piperidine-1-carboxylate
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Caption: Synthetic workflow for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate via

reductive amination.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of N-Boc-4-

piperidone.[1]

Materials:

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

2-Methoxyethylamine (1.1-1.2 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

Dichloromethane (DCM) or Methanol (anhydrous)

Acetic acid (catalytic amount, optional)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-

oxopiperidine-1-carboxylate and anhydrous dichloromethane or methanol.

Add 2-methoxyethylamine to the solution. If desired, a catalytic amount of acetic acid can be

added to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the

imine/enamine intermediate.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature

does not rise significantly.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane or ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2-

methoxyethylamino)piperidine-1-carboxylate.

Causality behind Experimental Choices:

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing

agent, ideal for reductive aminations. It is less basic than other borohydrides, which

minimizes side reactions, and it does not reduce the starting ketone as readily as stronger

reducing agents.
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Solvent: Dichloromethane and methanol are excellent solvents for this reaction as they

dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous

conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing

agent.

pH Control: The optional addition of acetic acid can catalyze the formation of the imine. The

final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid and

quenches the excess reducing agent.

Applications in Drug Discovery and Development
N-Boc-protected piperidines are invaluable building blocks in the synthesis of complex

molecular architectures for drug discovery. The title compound serves as a versatile

intermediate for introducing a substituted piperidine ring into a target molecule.

Scaffold for Lead Optimization: The 2-methoxyethylamino moiety can be further

functionalized, or the Boc-protecting group can be removed to reveal the secondary amine of

the piperidine ring, which can then be coupled with other fragments. This allows for the

systematic exploration of the chemical space around the piperidine core to optimize binding

affinity, selectivity, and pharmacokinetic properties of a lead compound.

Kinase Inhibitors: Many kinase inhibitors incorporate substituted piperidine rings to interact

with the ATP-binding site or allosteric pockets of the enzyme. For instance, the synthesis of

Vandetanib, a tyrosine kinase inhibitor, involves a substituted piperidine intermediate.[2][3]

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets, and

many GPCR ligands feature a piperidine scaffold to interact with the transmembrane

domains of the receptor.

CNS-Active Agents: The piperidine ring is a common feature in centrally active agents. The

physicochemical properties of the 4-substituent can be tuned to modulate blood-brain barrier

penetration.

Safety and Handling
Based on the safety data of structurally similar compounds, such as other tert-butyl piperidine-

1-carboxylate derivatives, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of

vapors or dust. Avoid contact with skin and eyes.[4][5][6]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

In case of contact:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek medical attention.

Skin: Wash with plenty of soap and water.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and

safety information.

Conclusion
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is a valuable synthetic intermediate

with significant potential in medicinal chemistry. Its straightforward synthesis via reductive

amination and the versatility of its functional groups make it an attractive building block for the

development of novel therapeutics. This guide provides a foundational understanding of its

properties, synthesis, and applications to aid researchers in its effective utilization.

References
tert-Butyl 4-(2-methoxyethyl)
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
tert-Butyl 4-acetylpiperidine-1-carboxyl
tert-Butyl 4-(2-methoxybenzylamino)
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID
10377658 - PubChem.
tert-Butyl 4-amino-2-methylpiperidine-1-carboxyl
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-
dimethylethyl) ester - Organic Syntheses Procedure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/56924491
https://pubchem.ncbi.nlm.nih.gov/compound/4-N-_2-Aminoethyl_-1-N-Boc-piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-4-_2-oxoethyl_piperidine-1-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-
DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
tert-butyl 4-(2-aminoethyl)
Tert-butyl 4-[2-[2-(2-methoxyethoxy)
tert-Butyl 4-(2-aminoethyl)
tert-Butyl 4-oxopiperidine-1-carboxyl
Common side products in the synthesis of tert-butyl 4-(methylamino)
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem.
tert-Butyl 4-(methylamino)
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF
POLYHYDROXYPIPERIDINES.
Hitchhiker's guide to reductive amin
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester.
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
tert-Butyl 4-((methylamino)methyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1518544#tert-butyl-4-2-methoxyethylamino-
piperidine-1-carboxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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